C-Gem (Gemcitabine) Exhibits 8- to 28-Fold Superior In Vitro Potency Over Cytarabine in Leukemia Models
In a direct comparison against the structurally related analog cytarabine (Ara-C) using murine and rat leukemia cell lines, C-Gem (gemcitabine) demonstrated significantly higher potency. The study quantified the activity difference across multiple cell lines, showing that gemcitabine was consistently more active than Ara-C [1].
| Evidence Dimension | Relative Anticancer Activity (Fold Difference in Potency) |
|---|---|
| Target Compound Data | More active than Ara-C |
| Comparator Or Baseline | Ara-C (cytarabine) |
| Quantified Difference | 8-fold to 28-fold higher activity for gemcitabine |
| Conditions | In vitro murine L1210 and rat BCLO leukemia cell lines |
Why This Matters
This data demonstrates that gemcitabine is not simply interchangeable with other deoxycytidine analogs like Ara-C, and its superior potency in these models may underpin its unique clinical utility.
- [1] Bergman AM, Pinedo HM, Peters GJ. Decreased resistance to gemcitabine (2′,2′-difluorodeoxycitidine) of cytosine arabinoside-resistant myeloblastic murine and rat leukemia cell lines: role of altered activity and substrate specificity of deoxycytidine kinase. Biochemical Pharmacology. 1999;57(4):397-406. doi:10.1016/S0006-2952(98)00318-9 View Source
